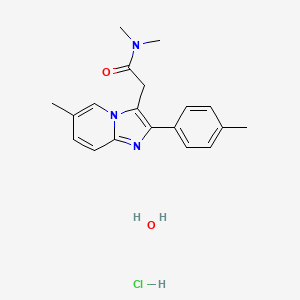

Zolpidem hydrochloride monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

299397-16-3 |

|---|---|

Molecular Formula |

C19H24ClN3O2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2 |

InChI Key |

YELFUPKDSOBFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Research of Zolpidem

Established Synthetic Pathways for Zolpidem Base

The common synthesis of the zolpidem base serves as a precursor to its various salt forms, including the hydrochloride monohydrate. The foundational steps involve the construction of the core imidazopyridine structure.

Bromination and Imidazopyridine Ring Formation Utilizing 4-Methylacetophenone and 2-Amino-5-Methylpyridine (B29535)

A widely recognized synthetic route to zolpidem commences with 4-methylacetophenone as a readily available starting material. wikipedia.orgumich.edu This precursor undergoes bromination to yield an α-bromoacetophenone derivative. wikipedia.orgumich.edu Subsequently, this intermediate is reacted with 2-amino-5-methylpyridine, leading to the formation of the characteristic imidazopyridine ring system of zolpidem. wikipedia.orgumich.edu This condensation reaction is a critical step in assembling the core scaffold of the molecule.

One reported method involves the reaction of 2-amino-5-methylpyridine with 2-bromo-4-methylacetophenone to produce the imidazopyridine intermediate. researchgate.net

Terminal Functionalization Steps Involving Thionyl Chloride or Sodium Cyanide

Following the formation of the imidazopyridine core, the synthesis is completed through a series of functionalization steps. These terminal steps often employ reagents such as thionyl chloride or sodium cyanide. wikipedia.org The use of these reagents requires careful handling and stringent safety protocols. wikipedia.org

One pathway involves the conversion of an intermediate acid to an acid chloride using thionyl chloride, which is then reacted with dimethylamine. google.com Another common route utilizes sodium cyanide to introduce a nitrile group, which is subsequently hydrolyzed and converted to the final N,N-dimethylacetamide moiety. wikipedia.orgumich.edu The reaction with sodium cyanide can sometimes lead to the formation of side-products, including dimers and Mannich products. wikipedia.org

Novel and Modified Synthetic Methodologies

Research into the synthesis of zolpidem has also focused on improving efficiency, scalability, and safety. These efforts have led to the development of novel and modified synthetic methodologies.

Development of Alternative Reagents and Reaction Conditions

Efforts have been made to replace hazardous or expensive reagents with more suitable alternatives. For example, in the final amidation step, the costly and moisture-sensitive carbonyl diimidazole (CDI) has been substituted with pivaloyl chloride, which allows the reaction to proceed efficiently with aqueous dimethylamine. jocpr.com Another modification involves using phosphorus pentachloride (PCl5) instead of thionyl chloride for the formation of the acid chloride, which has been reported to provide better yield and quality. researchgate.net

Furthermore, alternative reaction conditions have been investigated. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields and purity compared to conventional heating methods. mdpi.comresearchgate.net Photochemical methods are also being explored as a green alternative, utilizing light to mediate reactions and reduce the need for harsh reagents and catalysts. researchgate.net

Synthesis of Zolpidem Derivatives for Structure-Activity Relationship (SAR) Investigations

To understand the relationship between the chemical structure of zolpidem and its biological activity, numerous derivatives have been synthesized and evaluated. These studies aim to identify which parts of the molecule are essential for its activity and to potentially develop new compounds with improved properties.

SAR studies have revealed several key structural features of zolpidem that are critical for its binding to the GABA-A receptor. nih.gov The conversion of either of the imidazole (B134444) nitrogen atoms to a hydrogen bond donor leads to a loss of selectivity for the α1 subtype of the receptor. nih.gov The antiplanar group is also crucial for facilitating binding and providing selectivity. nih.gov

Research has focused on modifying various parts of the zolpidem scaffold. For example, a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a] pyridine-3-acetamides, which are congeners of zolpidem, have been synthesized to investigate the impact of substitutions on receptor binding affinity. google.com Other studies have involved the synthesis of zolpidem "anagrams" and analogues to explore their potential as antitubercular agents, highlighting the possibility of repurposing the imidazo[1,2-a]pyridine (B132010) core for other therapeutic applications. researchgate.netmontana.edu The structural modification of zolpidem has also led to the development of derivatives with potent antimicrobial activity. researchgate.net

Synthesis and Characterization of Zolpidem Hydrochloride Monohydrate

While much of the synthetic research has focused on the zolpidem base and its more common tartrate salt, this compound is a recognized crystalline form.

Crystalline this compound can be prepared by the crystallization of an equimolar mixture of zolpidem and concentrated hydrochloric acid from a solution in acetone (B3395972). google.comgoogle.com

Thermal analysis of this salt form reveals specific characteristics. The Differential Scanning Calorimetry (DSC) curve shows that it releases one molar equivalent of water at approximately 120°C. google.comgoogle.com This dehydration results in the formation of anhydrous zolpidem hydrochloride, which subsequently exhibits a single melting endotherm at around 282°C. google.comgoogle.com The relatively high temperature of water release indicates that the water molecule is firmly bound within the crystal lattice. google.com

Below is a table summarizing the key reactants and products in the synthesis of Zolpidem and its hydrochloride monohydrate salt.

| Reactant/Intermediate | Reagent/Condition | Product | Reference |

| 4-Methylacetophenone | Bromination | 2-Bromo-4-methylacetophenone | wikipedia.orgumich.edu |

| 2-Bromo-4-methylacetophenone, 2-Amino-5-methylpyridine | Condensation | Imidazopyridine intermediate | wikipedia.orgumich.edu |

| Imidazopyridine intermediate acid | Thionyl chloride or PCl5 | Imidazopyridine acid chloride | google.comresearchgate.net |

| Imidazopyridine acid chloride | Dimethylamine | Zolpidem base | google.com |

| Imidazopyridine intermediate | Sodium cyanide | Nitrile derivative | wikipedia.orgumich.edu |

| Nitrile derivative | Hydrolysis | Zolpidem base | wikipedia.orgumich.edu |

| Zolpidem base, Hydrochloric acid | Acetone | This compound | google.comgoogle.com |

Design Principles for Imidazopyridine Derivative Synthesis

The design of new imidazopyridine derivatives is guided by established medicinal chemistry principles, including pharmacophore modeling, bioisosteric replacement, and molecular hybridization. These strategies aim to create novel molecules with tailored properties by systematically altering the chemical architecture of the parent compound.

A primary design principle involves the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.org This approach allows for the convenient synthesis of diverse imidazopyridine libraries by varying the constituent aldehydes, aminopyridines, and isocyanides. acs.orgnih.gov This high degree of variability enables the exploration of a wide chemical space around the core scaffold. nih.gov For instance, in the design of imidazopyridines as PD-1/PD-L1 antagonists, a pharmacophore model was established that included aromatic, hydrophobic, and basic features. nih.gov Molecular modeling was then used to determine the optimal placement of substituents, guiding the synthesis to introduce a methanamine moiety via the aldehyde component and a biphenyl (B1667301) group through the aminopyridine linker. acs.orgnih.gov

Another key principle is bioisosteric replacement , where a functional group is replaced with another that has similar physical or chemical properties. This strategy is used to enhance the molecule's interaction with its biological target or to improve its metabolic profile. biomedres.usbiomedres.us In the context of zolpidem, the pyridine (B92270) ring itself can be considered a bioisostere of an aromatic ring. biomedres.usbiomedres.us Further modifications often involve replacing or substituting the p-tolyl group at the C-2 position or altering the N,N-dimethylacetamide side chain at the C-3 position of the imidazopyridine ring. umich.edursc.org For example, the introduction of fluorine atoms into the phenyl ring of zolpidem was designed to create analogues with enhanced metabolic stability and a longer duration of biological activity. nih.govresearchgate.net

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or novel activities. museu-goeldi.br This principle was applied in the structural modification of zolpidem, where the imidazo[1,2-a]pyridine core was linked to a 1,2,3-triazole scaffold. rsc.orgresearchgate.net The design aimed to leverage the known biological activities of both moieties to develop compounds with potent antimicrobial properties. rsc.orgresearchgate.net

Table 1: Design Principles and Resulting Imidazopyridine Derivatives This table is interactive. You can sort and filter the data.

| Design Principle | Target/Application | Key Synthetic Approach | Example Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Multicomponent Reactions | PD-1/PD-L1 Antagonism | Groebke–Blackburn–Bienaymé (GBB-3CR) | Imidazopyridines with varied substituents | Creation of a library of compounds; identification of molecules with IC₅₀ values in the micromolar range. | acs.orgnih.gov |

| Bioisosteric Replacement | Enhanced Metabolic Stability | Microwave-assisted synthesis | Fluorinated zolpidem analogues | Fluorinated derivatives showed promising metabolic stability and longer biological activity. | nih.govresearchgate.net |

| Molecular Hybridization | Antimicrobial Activity (Anti-TB) | Click Chemistry (CuAAC) | Imidazo[1,2-a]pyridine-1,2,3-triazoles (IPTs) | Hybrid molecules exhibited two-fold higher antitubercular activity compared to zolpidem. | rsc.orgresearchgate.net |

| SAR Exploration | Antiulcer (Proton Pump Inhibitors) | Substitution reactions followed by oxidation | Benzyloxy-substituted imidazopyridines | Activity at the 8-position was maximized with benzyloxy or similar substitutions. | ijcrt.org |

Chemical Strategies for Structural Modification

A variety of chemical strategies have been employed to synthesize and modify the zolpidem structure, ranging from classical multi-step syntheses to modern, efficiency-focused methods like microwave-assisted chemistry.

The traditional synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, a method based on the Tschitschibabin reaction. wikipedia.orggoogle.com For zolpidem specifically, 2-amino-5-methylpyridine is reacted with a brominated derivative of 4-methylacetophenone to form the central imidazopyridine intermediate. umich.eduwikipedia.org Subsequent steps are required to introduce the acetamide (B32628) side chain at the C-3 position. These multi-step procedures can be lengthy, generate significant waste, and sometimes result in moderate yields. nih.gov

To overcome these limitations, more efficient synthetic strategies have been developed. One notable advancement is the use of microwave-assisted organic synthesis (MAOS) . Researchers have developed a three-step, microwave-assisted protocol for synthesizing zolpidem and its fluorinated analogues that significantly reduces the total reaction time (from 36 hours to 2.5 hours) and improves product yields (from 43-85% to 58-90%) compared to conventional heating methods. nih.govresearchgate.netresearchgate.net This method utilizes easily accessible starting materials and offers superior performance in terms of both yield and purity. nih.govresearchgate.net

Multicomponent reactions (MCRs) , as mentioned in the design principles, are a powerful synthetic strategy for creating diverse derivatives. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) provides direct access to 3-aminoimidazo[1,2-a]pyridines, which are versatile intermediates for further modification. acs.org Another approach involves a copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne to form the imidazopyridine ring system. beilstein-journals.org

Specific structural modifications of the zolpidem scaffold have been explored to generate analogues with novel properties.

Fluorination: The introduction of fluorine at various positions on the tolyl ring of zolpidem has been achieved to create analogues with altered electronic properties and increased metabolic stability. nih.govresearchgate.net

Heteroarylation: A metal-free method for the heteroarylation of congested α-bromoamides with imidazo-heteroarenes has been developed, using an in situ generated aza-oxyallyl cation as an alkylating agent. This strategy provides a route to novel zolpidem analogues. nih.gov

Side Chain Modification: The N,N-dimethylacetamide side chain is a common point of modification. For example, structural modifications leading to imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles involved replacing this side chain with a triazole-linked moiety. rsc.org This was achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link propargylated imidazopyridine precursors with various aryl azides. rsc.org

Table 2: Synthetic Strategies for Zolpidem and Derivatives This table is interactive. You can sort and filter the data.

| Strategy | Description | Key Reagents/Conditions | Advantage(s) | Resulting Compound(s) | Reference(s) |

|---|---|---|---|---|---|

| Classical Synthesis | Multi-step condensation and side-chain formation | 2-amino-5-methylpyridine, brominated 4-methylacetophenone | Established route | Imidazo[1,2-a]pyridine intermediate for zolpidem | umich.eduwikipedia.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | NaHCO₃, toluene, MW irradiation | Reduced reaction time, higher yields, improved purity | Zolpidem and fluorinated analogues | nih.govresearchgate.net |

| Multicomponent Reaction (GBB-3CR) | Three-component reaction of an amidine, aldehyde, and isocyanide | Heterocyclic amidines, aldehydes, isocyanides | High diversity, convenient synthesis of libraries | 3-Aminoimidazo[1,2-a]pyridines | acs.org |

| Copper-Catalyzed Coupling | One-pot three-component coupling | 2-aminopyridine, aldehyde, terminal alkyne, CuI | Straightforward and general method | Substituted imidazopyridines | beilstein-journals.org |

| "Click Chemistry" (CuAAC) | Molecular hybridization via 1,3-dipolar cycloaddition | Propargylated imidazopyridines, aryl azides, Cu(I) catalyst | High efficiency, modularity | Imidazo[1,2-a]pyridine-1,2,3-triazoles (IPTs) | rsc.org |

| Aza-Oxyallyl Cation Alkylation | Heteroarylation of α-bromoamides with imidazo-heteroarenes | α-bromoamides, imidazo-heteroarenes, mild conditions | Metal- and oxidant-free, room temperature | Novel dibenzoazepinone and zolpidem analogues | nih.gov |

Solid State Research and Crystallization Science of Zolpidem Salts

Polymorphism and Pseudopolymorphism of Zolpidem Hydrochloride Monohydrate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism pertains to the formation of solvates or hydrates. Zolpidem hydrochloride exhibits such phenomena, existing in anhydrous, hydrated, and solvated crystalline states, as well as an amorphous form. google.comgoogleapis.comgoogle.com

Research has identified and characterized several crystalline forms of zolpidem hydrochloride, each distinguished by its crystal lattice and physical properties.

This compound: This hydrated form is produced through the crystallization of an equimolar mixture of zolpidem and concentrated hydrochloric acid from a solution in acetone (B3395972). google.comgoogle.comgoogle.comgoogle.com Thermal analysis reveals that the water molecule is tightly integrated within the crystalline lattice, being released at a relatively high temperature of approximately 120°C. google.comgoogleapis.comgoogle.com Upon dehydration, it converts to the anhydrous form, which subsequently melts at around 282°C. google.comgoogleapis.comgoogle.com The melting point of the monohydrate itself is observed at approximately 277°C. google.comgoogle.comgoogle.com

Anhydrous Zolpidem Hydrochloride: This form can be obtained directly by crystallization from n-butanol. google.comgoogleapis.comgoogle.com It is also the resulting product of heating the monohydrate form above 120°C. google.comgoogleapis.comgoogle.com Differential Scanning Calorimetry (DSC) analysis of the anhydrous crystal shows a single melting endotherm at 282°C. google.comgoogleapis.comgoogle.com

Zolpidem Hydrochloride Hemiethanolate: When zolpidem hydrochloride is crystallized from an ethanolic solution, a solvate is formed which incorporates a half molar equivalent of ethanol (B145695) into its crystal structure. googleapis.com This form is characterized as a hemiethanolate. Its thermal profile shows a distinct event at approximately 86°C, corresponding to the release of the bound ethanol, followed by the melting of the resulting desolvated structure at around 282°C. googleapis.com

| Crystalline Form | Preparation Solvent | Key Thermal Events (DSC) |

|---|---|---|

| Monohydrate | Acetone | Desolvation (water loss) at ~120°C; Melts at ~282°C google.comgoogleapis.comgoogle.com |

| Anhydrous | n-Butanol | Single melting endotherm at ~282°C google.comgoogleapis.comgoogle.com |

| Hemiethanolate | Ethanol | Desolvation (ethanol loss) at ~86°C; Melts at ~282°C googleapis.com |

In addition to crystalline forms, zolpidem hydrochloride can be prepared in an amorphous state, which lacks a long-range ordered crystal lattice. A standard method for generating amorphous zolpidem hydrochloride is by dissolving one of its crystalline salt forms in water and subsequently freeze-drying the aqueous solution. google.comgoogle.com This process, also known as lyophilization, rapidly removes the solvent, preventing the molecules from organizing into a crystalline structure. The resulting amorphous solid is often a microparticulate material with a low bulk density. google.comgoogleapis.com

Crystallization Methodologies for Zolpidem Salts

The selection of the crystallization solvent and the control of process conditions are paramount in determining the resulting solid-state form of a zolpidem salt.

The solvent system used during crystallization is a primary determinant of whether a hydrate, solvate, or anhydrous form is produced.

Acetone: Employing acetone as the solvent for crystallizing an equimolar mixture of zolpidem base and hydrochloric acid consistently yields the this compound form. google.comgoogle.comgoogle.comgoogle.com

n-Butanol: Crystallization from n-butanol results in the formation of anhydrous zolpidem hydrochloride. google.comgoogleapis.comgoogle.com

Methanol (B129727): While critical for the crystallization of other salts like zolpidem tartrate, where it can form a methanol solvate, its specific role in producing distinct zolpidem hydrochloride polymorphs is less defined in available literature compared to other solvents. googleapis.comgoogle.com However, its use with other zolpidem salts highlights the principle of solvent-specific solvate formation. googleapis.com

Ethanol: Using ethanol as the crystallization solvent leads to the inclusion of solvent in the crystal lattice, producing zolpidem hydrochloride hemiethanolate. googleapis.com

The conditions under which crystallization occurs have a profound impact on the solid-state properties of the final product. The choice of solvent is the most direct factor influencing the isolation of a specific pseudopolymorph of zolpidem hydrochloride, such as the monohydrate from acetone or the anhydrous form from n-butanol. google.comgoogle.com Beyond solvent selection, factors such as temperature, concentration of solutes, and the rate of cooling can influence crystal purity, yield, and morphology. Research on other zolpidem salts, such as the tartrate, has shown that crystallization can be highly sensitive and difficult to reproduce without strict control over these parameters. googleapis.comgoogle.com This underscores the importance of carefully controlled crystallization protocols to ensure the consistent production of a desired solid-state form with predictable and reliable physical properties. googleapis.comgoogle.com

Thermal Characterization Methodologies in Polymorph Research

Thermal analysis techniques are indispensable tools for identifying and differentiating between various polymorphs and pseudopolymorphs by measuring their physical properties as a function of temperature.

| Methodology | Purpose in Polymorph Research |

|---|---|

| Differential Scanning Calorimetry (DSC) | Measures heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal events like melting, crystallization, and solid-solid phase transitions. google.comgoogle.com |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles such as water (in hydrates) or organic solvents (in solvates). epo.orgnih.gov |

| Differential Thermal Analysis (DTA) | Measures the temperature difference between a sample and an inert reference. It is used to detect thermal events and can be used as an alternative or complement to DSC. google.comepo.org |

For zolpidem hydrochloride, these methods provide a clear fingerprint for each form.

Differential Scanning Calorimetry (DSC) is used to observe the distinct thermal transitions. The monohydrate shows an endothermic peak around 120°C, indicating the energy absorbed to release the water molecule, followed by a melting endotherm at 282°C. google.comgoogleapis.comgoogle.com The anhydrous form exhibits only the single melting endotherm at 282°C. google.comgoogleapis.comgoogle.com The hemiethanolate solvate shows an initial endotherm at a lower temperature (~86°C) for the desolvation of ethanol before its final melt. googleapis.com These analyses are typically performed at a controlled heating rate, such as 5°C per minute, to ensure reproducibility. google.comgoogle.com

Thermogravimetric Analysis (TGA) would be used to precisely quantify the weight loss associated with the desolvation peaks observed in DSC, confirming, for example, the presence of one mole of water in the monohydrate. epo.org

Differential Thermal Analysis (DTA) provides similar information to DSC and is also used to study the thermal stability and phase transitions of zolpidem salts. google.comnih.gov

Together, these thermal methods, often complemented by X-ray powder diffraction (XRPD), provide a comprehensive characterization of the solid-state forms of zolpidem hydrochloride. epo.orgresearchgate.net

Differential Scanning Calorimetry (DSC) Applications for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and polymorphic transitions.

In the study of zolpidem salts, DSC has been instrumental in identifying key thermal events. For crystalline this compound, the DSC curve reveals a distinct endothermic event at approximately 120 °C. google.comjustia.com This peak corresponds to the release of one molar equivalent of water, indicating the dehydration of the monohydrate to form anhydrous zolpidem hydrochloride. google.comjustia.com Following this dehydration, a single sharp endothermic peak is observed at a higher temperature, around 282 °C, which represents the melting of the anhydrous form. google.comjustia.com The presence of a single melting endotherm for the anhydrous form is significant as it suggests that the salt is thermally stable and does not disproportionate into its free base upon heating. google.comgoogle.com

In contrast, studies on zolpidem tartrate have shown more complex thermal behavior. DSC analysis of zolpidem hemitartrate (Form A) exhibits an endothermic peak around 110-120.07°C, attributed to dehydration, followed by a broad exothermic peak at approximately 132.72-136.16°C. nih.govresearchgate.netresearchgate.net This exotherm indicates a recrystallization or rearrangement of the desolvated solid into a more stable polymorph. nih.gov Further heating leads to additional polymorphic transitions, observed as fast endothermic/exothermic events around 157-159°C, and a final melting endotherm near 188°C, after which degradation begins. nih.govresearchgate.netresearchgate.net The conventional zolpidem tartrate can exhibit two melting endotherms, which has been interpreted as a sign of thermal instability, where the salt disproportionates into zolpidem free base and zolpidem hydrogen tartrate during the heating process. google.com

The table below summarizes the key DSC findings for different zolpidem salts:

| Zolpidem Salt Form | Thermal Event | Temperature (°C) |

| This compound | Dehydration (Endotherm) | ~120 |

| Anhydrous Zolpidem Hydrochloride | Melting (Endotherm) | ~282 |

| Zolpidem Hemitartrate (Form A) | Dehydration (Endotherm) | 110 - 120.07 |

| Zolpidem Hemitartrate (Form A) | Recrystallization (Exotherm) | 132.72 - 136.16 |

| Zolpidem Hemitartrate (Form A) | Polymorphic Transition | 157.19 & 158.65 |

| Zolpidem Hemitartrate (Form A) | Melting (Endotherm) | ~188 |

| Zolpidem Hydrogentartrate | Melting (Endotherm) | 209 - 211 |

| Zolpidem Methane Sulfonate | Melting (Endotherm) | ~206 |

| Zolpidem p-Toluene Sulfonate | Melting (Endotherm) | ~219 |

Thermogravimetric Analysis (TGA) in Hydrate Dehydration and Mass Loss Characterization

Thermogravimetric Analysis (TGA) is another crucial thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for quantifying mass loss due to processes like dehydration, desolvation, and decomposition.

For this compound, TGA provides quantitative evidence for the dehydration event observed in DSC. The analysis shows a weight loss corresponding to one molar equivalent of water, confirming the monohydrate nature of the crystal. google.com This water is reported to be quite firmly bound within the crystalline lattice, as indicated by the relatively high dehydration temperature of around 120°C. google.comjustia.com

In the case of zolpidem hemitartrate, TGA has been used to characterize its hydration state. For instance, TGA of zolpidem hemitartrate (ZHT) showed a weight loss of 1.6% at 110.69 °C, which is associated with the loss of water. nih.govresearchgate.netresearchgate.net Following this initial dehydration, a gradual and continuous weight decrease is observed starting from approximately 190.65 °C, indicating the onset of decomposition. nih.govresearchgate.netresearchgate.net Studies on zolpidem hemitartrate hemihydrate (Form E) also demonstrated water loss occurring between 50 °C and 100 °C. researchgate.netnih.gov

The following table presents a summary of TGA findings for zolpidem salts:

| Zolpidem Salt Form | Event | Temperature (°C) | Mass Loss |

| This compound | Dehydration | ~120 | Corresponds to one mole of water |

| Zolpidem Hemitartrate (ZHT) | Dehydration | 110.69 | 1.6% |

| Zolpidem Hemitartrate (ZHT) | Onset of Decomposition | 190.65 | Gradual decrease |

| Zolpidem Hemitartrate Hemihydrate (Form E) | Dehydration | 50 - 100 | - |

| Zolpidem Hemitartrate Hemihydrate (Form E) | Onset of Decomposition | ~120 | - |

Temperature-Resolved X-ray Powder Diffraction (TR-XRPD) for Phase Transitions

Temperature-Resolved X-ray Powder Diffraction (TR-XRPD), also known as in-situ XRPD, is a powerful technique that provides crystallographic information as a function of temperature. By collecting diffraction patterns while heating or cooling a sample, it allows for the direct observation of changes in the crystal structure, such as polymorphic transformations, desolvation, and the formation of new crystalline phases.

TR-XRPD studies have been pivotal in understanding the thermal behavior of zolpidem salts. For zolpidem hemitartrate hemihydrate (Form E), TR-XRPD has been used to investigate its thermal stability. researchgate.netnih.gov These studies confirmed that water loss occurs in the temperature range of 50 °C to 100 °C. researchgate.netnih.gov Crucially, the TR-XRPD data revealed that the decomposition of the structure commences at approximately 120 °C, leading to the formation of zolpidem tartrate and pure zolpidem base in roughly equimolar amounts. researchgate.netnih.gov This finding provides a clear picture of the solid-state disproportionation reaction that occurs upon heating.

Furthermore, TR-XRPD has been instrumental in identifying and characterizing different polymorphic forms of zolpidem that emerge upon heating. For example, heating zolpidem hemitartrate can convert it from one crystalline form (Form A) to another (Form C). nih.gov This transformation can be tracked by the appearance of new peaks and the disappearance of original peaks in the diffraction patterns as the temperature increases. nih.gov

Hot Stage Microscopy (HSM) for Visualizing Melting and Recrystallization Processes

Hot Stage Microscopy (HSM) combines a polarized light microscope with a temperature-controlled stage, allowing for the direct visual observation of a sample as it is heated or cooled. americanpharmaceuticalreview.comresearchgate.net This technique is invaluable for visualizing physical phenomena such as melting, recrystallization, desolvation, and polymorphic transitions in real-time. americanpharmaceuticalreview.comresearchgate.net

In the context of zolpidem salts, HSM has been used to visually confirm and complement the data obtained from DSC and TGA. For instance, the dehydration and subsequent restructuring process of zolpidem hemitartrate observed in DSC can be directly visualized with HSM. nih.gov By comparing the behavior of zolpidem hemitartrate to a compound like lidocaine (B1675312) hydrochloride monohydrate, which exhibits a simple melting process, researchers can definitively exclude melting at the dehydration temperature of zolpidem. nih.gov The visual evidence from HSM helps to interpret the endothermic and exothermic events seen in the DSC thermogram, confirming that the exotherm corresponds to a recrystallization of the dehydrated material into a more stable polymorphic form. nih.gov This direct observation of crystal morphology changes provides a clear and intuitive understanding of the solid-state transformations occurring. americanpharmaceuticalreview.comresearchgate.net

Pharmacological Investigations at the Molecular and Receptor Level of Zolpidem

GABA-A Receptor Subunit Selectivity of Zolpidem

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit. pharmgkb.orgmq.edu.au Zolpidem's pharmacological profile is largely defined by its differential affinity for receptors containing specific α subunit isoforms. pharmgkb.orgwikipedia.org

Alpha-1 Subunit Preferential Binding and Positive Allosteric Modulation

Zolpidem exhibits a pronounced preferential binding affinity for GABA-A receptors that contain the alpha-1 (α1) subunit. pharmgkb.orgwikipedia.orgnih.gov This high affinity for α1-containing receptors is a cornerstone of its sedative-hypnotic effects. nih.govdrugbank.com It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site—specifically, the benzodiazepine (B76468) site located at the interface between the α and γ subunits. mq.edu.auresearchgate.netwikipedia.org This binding enhances the effect of GABA, the primary inhibitory neurotransmitter, without directly activating the receptor on its own. wikipedia.org The modulation leads to an increased frequency of the chloride ion channel opening, resulting in hyperpolarization of the neuron and subsequent inhibition of neuronal firing. patsnap.comfda.govpixorize.com Studies using genetically modified mice with zolpidem-insensitive α1-GABA-A receptors have demonstrated that the sedative and anticonvulsant properties of zolpidem are exclusively mediated through its interaction with the α1 subunit. nih.govdrugbank.com

Affinity and Modulation at Alpha-2 and Alpha-3 Subunits

In contrast to its high affinity for the α1 subunit, zolpidem displays a lower or intermediate affinity for GABA-A receptors containing the alpha-2 (α2) and alpha-3 (α3) subunits. pharmgkb.orgwikipedia.orgnih.gov The affinity for these subunits is approximately 10-fold lower than for the α1 subunit. wikipedia.org While zolpidem does interact with α2 and α3-containing receptors, its modulatory effects at these sites are less pronounced compared to its action on α1-containing receptors. nih.govdrugbank.com This differential affinity is thought to contribute to zolpidem's specific hypnotic properties with weaker anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines. wikipedia.org

Absence of Appreciable Affinity for Alpha-4, Alpha-5, and Alpha-6 Subunits

Research indicates that zolpidem has no significant or appreciable affinity for GABA-A receptors containing the alpha-4 (α4), alpha-5 (α5), and alpha-6 (α6) subunits. pharmgkb.orgwikipedia.orgdoi.org This lack of interaction with α5-containing receptors, in particular, is noteworthy as these receptors are implicated in memory and learning. doi.org While some studies initially suggested a potential interaction with α5 subunits, more recent and definitive findings confirm its lack of significant affinity. pharmgkb.orgwikipedia.orgnih.gov Similarly, zolpidem does not bind to receptors containing the α4 and α6 subunits. wikipedia.org

Gamma Subunit Interactions (Gamma-1, Gamma-2, Gamma-3)

Zolpidem's binding and modulatory effects are critically dependent on the presence of a gamma (γ) subunit, specifically the gamma-2 (γ2) subunit, which forms the binding pocket along with the α subunit. pharmgkb.orgresearchgate.net Specific amino acid residues within the γ2 subunit are essential for high-affinity zolpidem binding. researchgate.net In contrast, zolpidem has no affinity for receptors containing the gamma-1 (γ1) and gamma-3 (γ3) subunits at therapeutic concentrations. wikipedia.orgfrontiersin.org While some potentiation at γ3-containing receptors has been observed at very high concentrations, this is not considered to be a part of its primary pharmacological activity. frontiersin.org Therefore, zolpidem's effects are predominantly mediated through GABA-A receptors composed of α1, β, and γ2 subunits.

Table 1: Zolpidem Affinity for GABA-A Receptor Subunits

| Subunit | Affinity |

| Alpha-1 (α1) | High |

| Alpha-2 (α2) | Low/Intermediate |

| Alpha-3 (α3) | Low/Intermediate |

| Alpha-4 (α4) | No Appreciable Affinity |

| Alpha-5 (α5) | No Appreciable Affinity |

| Alpha-6 (α6) | No Appreciable Affinity |

| Gamma-1 (γ1) | No Affinity |

| Gamma-2 (γ2) | Required for High-Affinity Binding |

| Gamma-3 (γ3) | No Affinity at Therapeutic Concentrations |

Mechanistic Studies of Zolpidem's GABAergic Potentiation

The primary mechanism by which zolpidem enhances GABAergic inhibition is through the positive allosteric modulation of the GABA-A receptor. doi.orgconsensus.app This modulation leads to a specific change in the receptor's function.

Effects on Orthosteric Agonist Binding Strength (GABA)

Zolpidem functions as a positive allosteric modulator of the GABA-A receptor. Its binding to the receptor induces a conformational change that enhances the binding affinity of the primary (orthosteric) agonist, γ-aminobutyric acid (GABA), to its own recognition site. wikipedia.orgresearchgate.net This modulation makes the opening of the chloride (Cl⁻) ion channel more likely upon GABA binding, leading to hyperpolarization of the neuron and reduced excitability. frontiersin.org

Unlike some modulators, zolpidem enhances GABA's binding strength without affecting the peak currents or the rate of desensitization. wikipedia.org Studies using human embryonic kidney (HEK 293) cells expressing recombinant α1β2γ2S GABA-A receptors have shown that in the presence of zolpidem, GABA potentiates the binding of radiolabeled ligands in a concentration-dependent manner. frontiersin.org However, prolonged, continuous exposure (e.g., 48 hours) to zolpidem can lead to a functional uncoupling between the GABA and benzodiazepine binding sites, evidenced by a diminished ability of GABA to stimulate ligand binding. frontiersin.org This suggests that while acute exposure enhances GABAergic function, chronic exposure may induce adaptive changes in the receptor complex.

Distinction from Non-Selective Benzodiazepine Receptor Agonists

Zolpidem is classified as a non-benzodiazepine hypnotic, often termed a "Z-drug," and possesses a chemical structure distinct from that of benzodiazepines (BZDs). tandfonline.comfda.govdrugbank.com Although both zolpidem and classical BZDs like diazepam and alprazolam bind to the benzodiazepine site on the GABA-A receptor, their receptor subtype selectivity and resulting pharmacological profiles differ significantly. wikipedia.orgnih.gov

The key distinction lies in zolpidem's preferential high-affinity binding to GABA-A receptors containing the α1 subunit. wikipedia.orgtandfonline.com It exhibits approximately a 10-fold lower affinity for receptors with α2 and α3 subunits and has no significant affinity for those containing the α5 subunit. wikipedia.org In contrast, non-selective benzodiazepines bind with similar high affinity to multiple α subunits (α1, α2, α3, and α5). tandfonline.comnih.gov

This α1-selectivity is thought to underlie zolpidem's more focused pharmacological effects. It produces strong sedative-hypnotic effects while having comparatively weak anxiolytic, myorelaxant, and anticonvulsant properties. wikipedia.orgfda.gov Non-selective BZDs, due to their broader receptor activation profile, typically exhibit a wider range of effects, including more pronounced muscle relaxant and anxiolytic actions. pnas.org For example, in comparative studies, zolpidem was found to be less effective than the non-selective agonist alprazolam in a model for panic anxiety. nih.gov

Table 1: Comparative Properties of Zolpidem and Non-Selective Benzodiazepines

| Feature | Zolpidem | Non-Selective Benzodiazepines (e.g., Diazepam) |

|---|---|---|

| Chemical Class | Imidazopyridine wikipedia.org | Benzodiazepine tandfonline.com |

| Binding Site | Benzodiazepine site of GABA-A Receptor wikipedia.org | Benzodiazepine site of GABA-A Receptor tandfonline.com |

| α-Subunit Selectivity | Preferential for α1 subunit wikipedia.orgtandfonline.com | Non-selective (binds to α1, α2, α3, α5) tandfonline.comnih.gov |

| Primary Effect | Sedative-Hypnotic wikipedia.org | Anxiolytic, Sedative, Myorelaxant, Anticonvulsant pnas.org |

| Myorelaxant/Anxiolytic Properties | Weak wikipedia.org | Strong pnas.org |

Molecular Determinants of Zolpidem Binding and Selectivity

Amino Acid Residues Critical for Ligand Binding (e.g., in Alpha-1 and Gamma-2 Subunits, Gamma-2 F77)

The selective, high-affinity binding of zolpidem is determined by specific amino acid residues located at the interface between the α1 and γ2 subunits of the GABA-A receptor. researchgate.netnih.gov Mutational studies have been pivotal in identifying these critical residues.

On the α1 subunit, a histidine residue at position 101 (α1H101) is a well-established component for the binding of benzodiazepine-site ligands, including zolpidem. frontiersin.orgnih.gov Other important residues on the α1 subunit for zolpidem binding include threonine at position 162 (α1T162), glycine (B1666218) at 200 (α1G200), serine at 204 (α1S204), threonine at 206 (α1T206), tyrosine at 209 (α1Y209), and valine at 211 (α1V211). nih.gov

The γ2 subunit contributes several crucial residues. Phenylalanine at position 77 (γ2F77) is a key structural element; its mutation can abolish zolpidem binding. frontiersin.orgnih.gov Methionine residues at positions 57 (γ2M57) and 130 (γ2M130) are also necessary for high-affinity binding. researchgate.netnih.govpnas.org For instance, substituting the methionine at position 130 with leucine (B10760876) (γ2M130L), the corresponding amino acid in the γ3 subunit (which has low zolpidem affinity), results in a 51-fold reduction in zolpidem affinity, while the affinity for other BZD-site ligands is less affected. pnas.org A mutation at position 57 to isoleucine (γ2M57I) reduces zolpidem affinity approximately four-fold. pnas.org

Further research has highlighted the importance of a seven-amino-acid stretch within the "loop F" region of the γ2 subunit (residues 186-192) for conferring high-affinity zolpidem binding. researchgate.netnih.gov Within this loop, residues γ2Glu189, γ2Thr193, and γ2Arg194 are thought to help stabilize zolpidem within the binding pocket. researchgate.netnih.gov

Table 2: Key Amino Acid Residues for Zolpidem Binding

| Subunit | Residue | Consequence of Mutation/Absence | Reference |

|---|---|---|---|

| Alpha-1 (α1) | H101 | Characterized component of the BZD binding site | frontiersin.orgnih.gov |

| T162, G200, S204 | Shown to participate in zolpidem binding | nih.gov | |

| T206, Y209, V211 | Shown to participate in zolpidem binding | nih.gov | |

| Gamma-2 (γ2) | F77 | Abolishes binding; key structural element | frontiersin.orgnih.gov |

| M57 | Mutation (M57I) reduces affinity ~4-fold | pnas.org | |

| M130 | Mutation (M130L) reduces affinity ~51-fold | pnas.org | |

| Loop F (186-192) | Required to confer high-affinity binding | researchgate.netnih.gov |

Receptor Conformation and Binding Pocket Analysis

Zolpidem binds to an allosteric pocket located at the extracellular N-terminal interface between the α1 and γ2 subunits. researchgate.netnih.govconicet.gov.ar This binding site is formed by several loops of amino acids: loops A, B, and C from the principal (+) face of the α1 subunit and loops D, E, and F from the complementary (-) face of the γ2 subunit. conicet.gov.ar

Molecular dynamics simulations reveal that upon binding, zolpidem induces distinct conformational changes in the receptor. nih.gov Notably, the C loop of the α1 subunit moves inward toward the channel vestibule, while the F loop of the γ2 subunit sways away from it. nih.gov This structural rearrangement is believed to be a key factor in rationalizing zolpidem's α1-selective agonism. nih.gov The binding of zolpidem further stabilizes the receptor in its open conformation, which is initially triggered by the binding of GABA. researchgate.net

Unlike some other ligands that form multiple specific hydrogen bonds, molecular docking studies suggest that zolpidem's binding relies more heavily on shape recognition and complementarity with the binding pocket rather than on numerous specific polar interactions. nih.gov This characteristic may contribute to its high degree of selectivity for the specific architecture of the α1-γ2 interface. nih.gov

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Studies (e.g., [3H]Flunitrazepam)

Radioligand binding assays are a cornerstone technique for characterizing the interaction of zolpidem with the GABA-A receptor. [3H]Flunitrazepam ([3H]FNZ), a non-selective benzodiazepine agonist, is commonly used as a radioligand to label the benzodiazepine binding site. frontiersin.orgnih.gov In these assays, the affinity of zolpidem is determined by its ability to displace [3H]FNZ from the receptor.

Studies using membranes from HEK 293 cells stably expressing α1β2γ2S GABA-A receptors have provided detailed insights. Short-term exposure (e.g., 2 hours) to zolpidem did not alter the maximum number of binding sites (Bmax) or the binding affinity (Kd) of [3H]FNZ. frontiersin.org However, prolonged, continuous exposure (48 hours) to 10 µM zolpidem resulted in a significant up-regulation of [3H]FNZ binding sites (an increase in Bmax to ~150% of control) with no change in affinity. frontiersin.org This was accompanied by the functional uncoupling of the GABA and benzodiazepine sites. frontiersin.org

Autoradiographical saturation kinetic studies in rat brain slices using [3H]flunitrazepam have been employed to determine the equilibrium association constant (KD) and receptor density (Bmax) in various brain regions. nih.gov In such studies, zolpidem is used as a competitive inhibitor to differentiate between the BZ1 (α1-containing) and BZ2 receptor subtypes. nih.gov

Data from these binding studies provide quantitative measures of receptor interaction. For example, in one study with recombinant receptors, withdrawal from a 48-hour zolpidem treatment returned the elevated Bmax values to control levels, demonstrating the plasticity of the receptor system. researchgate.net

Table 3: Example [3H]Flunitrazepam Binding Data on Recombinant α1β2γ2s Receptors

| Treatment Group | Bmax (pmol/mg protein) | Change from Control | Reference |

|---|---|---|---|

| Control | 2.505 ± 0.293 | - | researchgate.net |

| Zolpidem-Treated (10 µM, 48h) | 7.161 ± 0.893 | ~186% Increase | researchgate.net |

| Zolpidem-Withdrawn (24h) | 2.936 ± 0.392 | ~17% Increase | researchgate.net |

Electrophysiological Techniques (e.g., Two-Electrode Voltage Clamp in Xenopus laevis Oocytes)

The two-electrode voltage clamp (TEVC) technique, particularly using Xenopus laevis oocytes as a heterologous expression system, has been a cornerstone in elucidating the molecular pharmacology of zolpidem hydrochloride monohydrate at GABA-A receptors. This method allows for the precise control of the membrane potential of a single oocyte while measuring the ionic currents elicited by the application of neurotransmitters and modulatory compounds.

The process involves the microinjection of complementary RNA (cRNA) encoding specific GABA-A receptor subunits into the oocyte. mq.edu.au After a period of incubation to allow for protein translation and assembly of functional receptors on the oocyte membrane, the oocyte is placed in a recording chamber continuously perfused with a saline solution. mq.edu.au Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a predetermined level, typically -60 mV. mq.edu.au

When γ-aminobutyric acid (GABA), the endogenous ligand, is applied to the oocyte, it binds to the expressed GABA-A receptors, opening their intrinsic chloride channels and generating an inward or outward current, depending on the electrochemical gradient for chloride ions. The TEVC setup measures this current, providing a direct functional readout of receptor activity.

To investigate the modulatory effects of zolpidem, the compound is co-applied with GABA. An enhancement of the GABA-evoked current in the presence of zolpidem indicates positive allosteric modulation. By applying a range of zolpidem concentrations, a concentration-response curve can be generated to determine key pharmacological parameters such as the half-maximal effective concentration (EC₅₀) and the maximum potentiation (Eₘₐₓ).

A significant advantage of the Xenopus oocyte expression system is the ability to study precisely defined receptor subunit compositions, which is crucial for understanding the subtype selectivity of drugs like zolpidem. However, a potential confounding factor is the assembly of receptors with unintended stoichiometries when injecting individual subunit cRNAs. frontiersin.orgnih.gov To address this, researchers have developed concatenated GABA-A pentamers, where the cRNAs for multiple subunits are linked together, ensuring the expression of a single, defined receptor population. mq.edu.aumq.edu.aunih.gov

Studies on Recombinant GABA-A Receptors

Studies utilizing recombinant GABA-A receptors expressed in systems like Xenopus laevis oocytes have been instrumental in dissecting the subunit-specific effects of zolpidem. These investigations have consistently demonstrated that zolpidem exhibits a marked selectivity for GABA-A receptors containing an α1 subunit, and its modulatory effects are further influenced by the type of γ subunit present.

Research using human α1β2γ receptors with all three γ subtypes (γ1, γ2, and γ3) expressed as concatenated pentamers in Xenopus oocytes has provided clear insights into zolpidem's selectivity. mq.edu.aumq.edu.aunih.gov These studies revealed that zolpidem's pharmacological activity is predominantly associated with the γ2 subunit. frontiersin.orgnih.gov Specifically, zolpidem displayed significant potentiation at α1β2γ2 receptors, with a reported EC₅₀ of 230 nM and an Eₘₐₓ of 475-550%. frontiersin.org In stark contrast, its effects on γ1- and γ3-containing receptors were minimal at concentrations below 10 μM. mq.edu.aufrontiersin.orgnih.govmq.edu.aunih.gov At a concentration of 10 μM, zolpidem produced only a 15% potentiation of the GABA response at γ1-containing receptors and a response near 125% of the GABA EC₁₀ at γ3-containing receptors. frontiersin.orgnih.gov

This selectivity for the α1 subunit is a key determinant of zolpidem's pharmacological profile. nih.govnih.govnih.gov Studies in which the α1 subunit is rendered insensitive to benzodiazepine site modulators, for instance through a histidine-to-arginine substitution at position 101 (α1(H101R)), have shown a loss of zolpidem's effects, confirming that its action is mediated via the benzodiazepine binding site on α1-containing receptors. nih.gov

Further investigations have also explored zolpidem's interaction with other receptor combinations, such as α1β3 and α1β3γ2. researchgate.net These studies have provided evidence for a novel benzodiazepine binding site in the α1-α1 interface, suggesting that zolpidem can modulate GABA-A receptors through multiple mechanisms depending on their subunit stoichiometry. researchgate.netresearchgate.net

The detailed findings from these recombinant receptor studies underscore the complexity of zolpidem's interaction with the GABA-A receptor system and highlight the critical role of specific subunits in mediating its effects.

Table 1: Pharmacological Parameters of Zolpidem at Different Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (% of GABA response) | Reference |

| α1β2γ2 | 230 | 475-550% | frontiersin.org |

| α1β2γ1 | >10,000 | 15% (at 10 µM) | frontiersin.org |

| α1β2γ3 | Not determined | ~125% of GABA EC₁₀ (at 10 µM) | frontiersin.org |

Preclinical Pharmacokinetics and Metabolism Studies of Zolpidem

Absorption Characteristics in Preclinical Models

Gastrointestinal Absorption Mechanisms

Zolpidem is known for its rapid and extensive absorption from the gastrointestinal tract following oral administration. nih.govnih.gov Preclinical studies indicate that the compound is well-absorbed, with an absolute bioavailability of approximately 70% in humans, suggesting a limited first-pass effect. nih.govresearchgate.net The absorption process is swift, leading to peak plasma concentrations in a relatively short period. nih.gov

The presence of food can influence the rate of absorption. Ingestion of zolpidem with or immediately after a meal can slow its absorption, which may delay the onset of its effects. nih.govresearchgate.net This is attributed to a decrease in the maximum concentration (Cmax) and an extension of the time to reach peak concentration (Tmax). nih.gov

Oral Mucosal Absorption Investigations

The oral mucosa presents an alternative route for zolpidem administration, offering potential advantages such as bypassing first-pass metabolism. researchgate.net The oral cavity is highly vascularized, which can facilitate rapid drug absorption directly into the systemic circulation. researchgate.net

Research into buccal and sublingual formulations has been conducted to explore this route. Ex vivo studies using animal tissues have demonstrated the potential for zolpidem to permeate the buccal mucosa. scielo.br In one preclinical study, a zolpidem nanosphere-impregnated buccal film showed enhanced absorption compared to oral administration in an animal model. scielo.br This resulted in a higher peak plasma concentration and a larger area under the curve (AUC). scielo.br

A study utilizing a physiologically based oral cavity model estimated that approximately 18% of a sublingual dose of zolpidem could be absorbed through the oral mucosa. researchgate.netnih.gov The rate and extent of this absorption are influenced by the drug's physicochemical properties, including its solubility and partition coefficient. researchgate.net

Distribution Profile in Preclinical Models

Tissue Distribution Studies

Following absorption, zolpidem distributes into various tissues. Preclinical studies in rats have investigated the distribution of zolpidem to the brain, a key target organ for its hypnotic effects. These studies have shown that zolpidem readily crosses the blood-brain barrier. nih.gov

In a study involving rats, cerebral levels of zolpidem were measured after acute and chronic administration. The results indicated no significant changes in brain concentrations during long-term treatment. nih.gov

| Animal Model | Tissue | Key Findings |

| Rat | Brain | Zolpidem readily crosses the blood-brain barrier. Cerebral levels remained consistent with chronic administration. nih.gov |

Protein Binding Research

Zolpidem exhibits a high degree of binding to plasma proteins. nih.gov In humans, approximately 92.5% of zolpidem is bound to plasma proteins. nih.govdrugbank.com This high level of protein binding is an important pharmacokinetic parameter as it can influence the drug's distribution and elimination. Only the unbound fraction of a drug is generally considered pharmacologically active.

Biotransformation Pathways of Zolpidem

Zolpidem undergoes extensive metabolism in the liver, resulting in the formation of inactive metabolites. nih.govscialert.net The primary metabolic pathways involve the oxidation of the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine moiety. scialert.netpharmgkb.org

The major cytochrome P450 (CYP) isoenzyme responsible for zolpidem's metabolism is CYP3A4. pharmgkb.orgnih.gov Other CYP enzymes, including CYP1A2, CYP2C9, and CYP2D6, also play a role in its biotransformation. scialert.netpharmgkb.org The resulting alcohol derivatives are rapidly converted to carboxylic acids. pharmgkb.org None of the metabolites of zolpidem appear to have any significant pharmacological activity. nih.gov

The main metabolites of zolpidem include:

Hydroxymethylphenylzolpidem (M1) and Carboxyphenylzolpidem (M2) : Formed through the oxidation of the methyl group on the phenyl moiety. scialert.net

Hydroxymethylimidazopyridinezolpidem (M3) and Carboximidazopyridinezolpidem (M4) : Resulting from the oxidation of the methyl group on the imidazopyridine ring. scialert.net

M5 : Produced by hydroxylation of the imidazopyridine moiety. scialert.net

M6 : A minor metabolite formed by hydroxylation of one of the methyl groups of the substituted amide. scialert.net

| Metabolite | Formation Pathway |

| M1, M2 | Methyl oxidation of the phenyl moiety. scialert.net |

| M3, M4 | Methyl oxidation of the imidazopyridine moiety. scialert.net |

| M5 | Hydroxylation of the imidazopyridine moiety. scialert.net |

| M6 | Hydroxylation of a methyl group of the substituted amide. scialert.net |

Major Metabolic Routes (Hydroxylation of Methyl Groups, Carboxylic Acid Formation)

Zolpidem undergoes extensive metabolism in humans, with less than 1% of the drug excreted unchanged in the urine. wikipedia.org The primary metabolic transformation involves the oxidation of the methyl groups on both the phenyl and imidazopyridine rings. pharmgkb.orgscialert.net These transformations occur through several parallel hydroxylation reactions. nih.gov

The initial step is the hydroxylation of the methyl group on the phenyl moiety or the methyl group on the imidazopyridine ring, which forms alcohol derivatives. pharmgkb.orgpharmgkb.orgresearchgate.net These intermediate alcohol metabolites are then rapidly oxidized further to form their corresponding carboxylic acids. pharmgkb.orgpharmgkb.orgresearchgate.netnih.gov This conversion to carboxylic acids represents the main metabolic pathway for zolpidem in humans. pharmgkb.orgresearchgate.net Another identified, though less significant, metabolic route is the hydroxylation on the imidazopyridine moiety itself. pharmgkb.orgnih.gov

Identification and Characterization of Inactive Metabolites (M-1, M-2, M-3/M-X)

The extensive biotransformation of zolpidem results in the formation of several metabolites, all of which are considered pharmacologically inactive. wikipedia.orgscialert.netnih.gov These metabolites are designated based on the position of the chemical modification.

The metabolic pathways are as follows:

Phenyl Moiety Oxidation : The oxidation of the methyl group on the phenyl ring first produces a hydroxymethylphenyl derivative, known as M-1 . scialert.net This is subsequently oxidized to the corresponding carboxylic acid, M-2 , also referred to as zolpidem phenyl-4-carboxylic acid (ZCA). scialert.netoup.comnih.gov ZCA is the major urinary metabolite, accounting for approximately 50% of an administered dose. oup.com

Imidazopyridine Moiety Oxidation : The oxidation of the methyl group on the imidazopyridine ring leads to the formation of a hydroxymethylimidazopyridine metabolite, designated as M-3 . scialert.net Further oxidation of M-3 yields the carboximidazopyridine metabolite, M-4 . scialert.net The pathway leading to M-3 is quantitatively dominant in vitro, accounting for over 80% of the net intrinsic clearance in human liver microsomes. nih.govnih.gov

Imidazopyridine Moiety Hydroxylation : A third, less prominent pathway involves the direct hydroxylation of the imidazopyridine ring, resulting in a metabolite referred to as M-X or M5. scialert.netnih.gov

| Metabolite | Precursor | Description | Metabolic Pathway |

| M-1 | Zolpidem | Hydroxymethylphenylzolpidem | Oxidation of the phenyl methyl group |

| M-2 (ZCA) | M-1 | Carboxyphenylzolpidem | Further oxidation of M-1 |

| M-3 | Zolpidem | Hydroxymethylimidazopyridinezolpidem | Oxidation of the imidazopyridine methyl group |

| M-4 | M-3 | Carboximidazopyridinezolpidem | Further oxidation of M-3 |

| M-X (M5) | Zolpidem | Hydroxyimidazopyridinezolpidem | Direct hydroxylation of the imidazopyridine ring |

Cytochrome P450 Enzyme Involvement in Zolpidem Metabolism

The metabolism of zolpidem is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Multiple isoforms are involved in its biotransformation, which diversifies its clearance pathways. researchgate.net

Primary Role of CYP3A4

The predominant enzyme responsible for zolpidem metabolism is CYP3A4. pharmgkb.orgresearchgate.netnih.govaustinpublishinggroup.com In vitro studies have consistently demonstrated that CYP3A4 is the principal catalyst in the formation of zolpidem's alcohol derivatives, which is the rate-limiting step in its metabolism. pharmgkb.orgpharmgkb.orgresearchgate.net It is estimated that CYP3A4 accounts for approximately 60-61% of the total intrinsic clearance of zolpidem. wikipedia.orgnih.govnih.govnih.gov This has been confirmed through studies showing significant inhibition of zolpidem metabolism by CYP3A4 inhibitors like ketoconazole (B1673606) and anti-CYP3A antibodies. nih.govpharmgkb.orgresearchgate.net

Contributions of CYP1A2, CYP2C9, CYP2C19, and CYP2D6

While CYP3A4 plays the primary role, other CYP isoforms also contribute to the metabolism of zolpidem. nih.govresearchgate.netnih.gov This multi-enzyme pathway makes zolpidem's clearance less dependent on a single enzyme compared to other hypnotics. nih.gov

CYP2C9 : This isoform is the second most significant contributor, accounting for an estimated 22% of zolpidem's net intrinsic clearance. wikipedia.orgnih.govnih.gov This is supported by inhibition studies using the CYP2C9-specific inhibitor, sulfaphenazole. nih.gov

CYP1A2 : This enzyme is responsible for approximately 14% of zolpidem clearance. wikipedia.orgnih.govnih.gov Studies using cDNA-expressed CYP1A2 have shown its capability to generate zolpidem's alcohol derivatives. pharmgkb.orgresearchgate.net

| CYP Enzyme | Estimated Contribution to Zolpidem Clearance |

| CYP3A4 | ~61% |

| CYP2C9 | ~22% |

| CYP1A2 | ~14% |

| CYP2D6 | < 3% |

| CYP2C19 | < 3% |

In Vitro Studies Using Human Liver Microsomes and Heterologously Expressed Cytochromes

The characterization of zolpidem's metabolic pathways has been extensively studied using in vitro models. nih.gov Human liver microsomes have been instrumental in determining the kinetic properties of zolpidem's biotransformation into its hydroxylated metabolites. nih.govnih.gov These studies revealed that the formation of the M-3 metabolite pathway accounts for the majority of intrinsic clearance. nih.gov

Enzyme Induction and Inhibition Potential of Zolpidem

The potential for zolpidem to act as a perpetrator of drug-drug interactions through enzyme induction or inhibition has been investigated.

Studies in primary cultures of human hepatocytes found that zolpidem did not alter the mRNA levels of CYP1A1, CYP1A2, CYP2C9, and CYP3A4, suggesting a low potential for enzyme induction. pharmgkb.org

Mechanism-Based Inhibition Studies (e.g., CYP3A4 inhibition by Ketoconazole)

Zolpidem's metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a principal role. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the rate-limiting enzyme in the biotransformation of zolpidem into its primary alcohol derivatives, which are subsequently converted to inactive carboxylic acid metabolites. nih.govpharmgkb.orgnih.gov It is estimated that CYP3A isoforms are responsible for approximately 60% of the intrinsic clearance of zolpidem. nih.gov Other enzymes, such as CYP2C9 and CYP1A2, also contribute to its metabolism to a lesser extent. nih.govnih.gov

The significant role of CYP3A4 makes zolpidem susceptible to interactions with inhibitors of this enzyme. Ketoconazole, a potent and specific inhibitor of CYP3A4, has been used in preclinical studies to probe this interaction. nih.govnih.gov In vitro experiments with human liver microsomes showed that ketoconazole strongly inhibits the formation of zolpidem's metabolites. nih.gov Specifically, ketoconazole produced a 60–70% inhibition of zolpidem metabolite formation, with a 50% inhibitory concentration (IC₅₀) of 0.61 μM against the formation of the primary M-3 metabolite. nih.gov

Further investigations have characterized zolpidem itself as a mechanism-based inhibitor (MBI) of CYP3A4. nih.govresearchgate.netresearchgate.net This means that zolpidem can irreversibly inactivate the enzyme over time, a phenomenon confirmed through co-incubation versus pre-incubation strategies in laboratory settings. nih.govresearchgate.net However, studies conclude that zolpidem is a relatively weak mechanism-based inactivator of human CYP3A in vitro. pharmgkb.orgnih.gov The kinetic parameters for this inactivation have been determined in both human liver microsomes (HLMs) and with recombinant CYP3A4 (rCYP3A4). nih.govresearchgate.netresearchgate.net

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLM) | KI (Concentration for half-maximal inactivation) | 122 µM | nih.govresearchgate.netresearchgate.net |

| kinact (Maximal rate of inactivation) | 0.094 min-1 | nih.govresearchgate.netresearchgate.net | |

| Recombinant CYP3A4 (rCYP3A4) | KI | 50 µM | nih.govresearchgate.netresearchgate.net |

| kinact | 0.229 min-1 | nih.govresearchgate.netresearchgate.net |

In Vitro Assessment of P-glycoprotein 1 (ABCB1) Transport Modulation

P-glycoprotein 1 (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a critical efflux transporter found in various barrier tissues throughout the body, including the small intestine, liver, kidney, and the blood-brain barrier. nih.gov Its primary function is to actively transport a wide range of structurally diverse compounds out of cells, thereby limiting their absorption and distribution. nih.govmdpi.com Modulation of P-gp, either through inhibition or induction, can lead to significant drug-drug interactions by altering the pharmacokinetics of substrate drugs. nih.gov

The potential for zolpidem to interact with this transporter has been evaluated in preclinical settings. Based on in vitro assessments, zolpidem is considered very unlikely to cause clinically relevant drug interactions resulting from the impairment of P-glycoprotein 1-mediated transport. pharmgkb.org This finding suggests that zolpidem is neither a significant substrate nor an inhibitor of the ABCB1 transporter, distinguishing its pharmacokinetic profile from other drugs that are heavily influenced by P-gp activity. pharmgkb.org

Neuropharmacological Research in Preclinical Models of Zolpidem

Evaluation of Myorelaxant and Anticonvulsant Activity in Animal Models

Zolpidem's primary pharmacological identity is that of a hypnotic agent, a function attributed to its selective binding to the α1 subunit of the GABA-A receptor. While it shares a binding site with benzodiazepines, its profile regarding muscle relaxant and anticonvulsant effects presents a more complex picture.

In murine models, zolpidem demonstrates both myorelaxant and anticonvulsant properties, although these effects are typically observed at higher doses than those required for sedation. nih.gov Studies comparing zolpidem to benzodiazepines like midazolam, triazolam, and flunitrazepam in mice reveal that sedation from zolpidem occurs at doses 10 and 20 times lower than those needed for anticonvulsant and myorelaxant effects, respectively. nih.gov In contrast, benzodiazepines tend to show sedation at doses that also produce muscle relaxation and are only two to six times higher than their anticonvulsant doses. nih.gov This suggests a greater separation of hypnotic effects from myorelaxant and anticonvulsant activities for zolpidem compared to traditional benzodiazepines. nih.gov

Further research in mice has substantiated zolpidem's anticonvulsant capabilities. It has been shown to be effective against seizures induced by pentylenetetrazole (PTZ), with a more pronounced effect against tonic seizures than other seizure components. nih.govresearchgate.net The anticonvulsant effects of zolpidem have been observed in both adult and aged mice, with no significant age-dependent differences in its efficacy. nih.govnih.gov Interestingly, repeated administration of zolpidem in mice has been shown to lead to the development of tolerance to its sedative and anticonvulsant effects.

The selective binding of zolpidem to the α1-containing GABA-A receptors is thought to be the reason for its relatively weaker myorelaxant and anticonvulsant activity at hypnotic doses. drugbank.comprobes-drugs.org However, some studies suggest that its anticonvulsant potential should not be overlooked. researchgate.net

Table 1: Effects of Zolpidem on Seizure Thresholds in Mice

| Seizure Type | Effect of Zolpidem | Animal Model | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ)-induced | Increased threshold for myoclonus, clonic, and tonic seizures. nih.govresearchgate.net | Adult and aged mice | nih.govresearchgate.net |

| Picrotoxin-induced | Less potent against these seizures compared to PTZ-induced seizures. nih.gov | Adult and aged mice | nih.gov |

Neuromodulatory Effects in Brain Injury Models

Reversal of Abnormal Brain Cell Metabolism in Experimental Settings

In the context of brain injury, zolpidem has demonstrated a remarkable and seemingly paradoxical ability to restore brain function. drugbank.com This effect is hypothesized to be linked to its capacity to reverse the abnormal metabolism of brain cells that have been damaged. drugbank.com Following a brain injury, some neuronal circuits can enter a state of dysfunction, characterized by altered metabolism. Zolpidem appears to have the ability to modulate these dysfunctional circuits, leading to a partial or even complete reversal of the abnormal cellular metabolism. drugbank.com

Studies using positron emission tomography (PET) in patients with disorders of consciousness have shown that zolpidem can increase metabolism in specific brain regions, such as the dorsolateral prefrontal and mesiofrontal cortices. researchgate.net This metabolic enhancement is associated with behavioral improvements. researchgate.net It is proposed that zolpidem's action on GABA-A receptors may help to "reactivate" underactive brain regions. elifesciences.org

Restoration of Brain Function in Vegetative State Animal Models

The paradoxical arousing effect of zolpidem has been a subject of significant interest in the context of severe brain injuries leading to vegetative states. While direct animal models of a vegetative state are complex, the underlying principles of zolpidem's action are being investigated. The prevailing hypothesis, known as the "mesocircuit model," suggests that in certain brain injuries, there is a disruption of the cortico-striato-pallido-thalamo-cortical loop. frontiersin.org Zolpidem, by acting on the globus pallidus interna (GPi), may reduce its inhibitory output to the thalamus, thereby allowing for a re-activation of the thalamo-cortical loop and subsequent restoration of brain function. frontiersin.org

Case reports in humans have documented dramatic, albeit transient, "awakenings" in patients in a vegetative or minimally conscious state following zolpidem administration. frontiersin.orgresearchgate.net These patients have shown improvements in consciousness, communication, and motor function. frontiersin.orgresearchgate.net Functional imaging studies in these patients have revealed increased cerebral blood flow and metabolism in key brain regions after taking zolpidem, supporting the idea of restored neuronal activity. frontiersin.orge-arm.org

Mechanisms Underlying Paradoxical Arousal Effects in Brain-Injured Models

The mechanism behind zolpidem's paradoxical arousal effect is thought to involve the modulation of specific brain rhythms and neuronal populations. nih.govmedscape.com In brain-injured individuals who respond to zolpidem, a distinct pattern of low-frequency oscillations (around 6-10 Hz) is often observed in the brain's electrical activity (EEG) before drug administration. elifesciences.orgnih.gov Zolpidem administration has been shown to significantly reduce the power and coherence of these low-frequency waves, while increasing higher frequency activity (15-30 Hz). elifesciences.orgmedscape.com

It is proposed that these low-frequency oscillations represent a state of pathological brain synchrony, and zolpidem's ability to disrupt this pattern allows for the emergence of more normal brain activity. elifesciences.org The initial effect of zolpidem is believed to be a direct action on cortical, striatal, and thalamic neuronal populations. elifesciences.org This initial "buzz" or excitation may then recruit other underactive brain regions, leading to a broader restoration of function as cognitive and motor behaviors are reinstated. elifesciences.orgmedscape.com This process continues until the drug's effects wear off. medscape.com

Interactions with Neurotransmitter Systems Beyond GABA (e.g., Nitric Oxide Synthase Activity)

While zolpidem's primary mechanism of action is through the potentiation of GABAergic neurotransmission, there is emerging evidence suggesting its interaction with other neurotransmitter systems. One area of investigation is its potential influence on nitric oxide synthase (NOS) activity. e-arm.orgnih.govsemanticscholar.org

In an animal study involving diazepam, another GABA-A receptor modulator, it was found that GABA-A receptor activity could modulate nitric oxide synthase in the brain. e-arm.orgnih.govsemanticscholar.org It has been hypothesized that zolpidem may exert a similar effect, potentially increasing cerebral perfusion by elevating nitric oxide concentrations in the brain. e-arm.orgnih.govsemanticscholar.org In a rat model of ischemic stroke, however, zolpidem did not show a significant effect on the expression of inducible nitric oxide synthase (iNOS). researchgate.net Further research is needed to fully elucidate the relationship between zolpidem and the nitric oxide system.

Behavioral Pharmacology Studies in Rodents and Primates

The behavioral effects of zolpidem have been extensively studied in both rodents and primates, revealing a unique pharmacological profile compared to classic benzodiazepines. nih.govresearchgate.net These studies have examined a range of behaviors including motor activity, anxiety, memory, and reinforcement. nih.govresearchgate.net

In rodents, zolpidem has been shown to decrease locomotor activity, a measure of its sedative effects. nih.govresearchgate.net It can also impair non-associative memory, as demonstrated by deficits in habituation to a novel environment. gn1.link Some studies in rats have suggested that zolpidem may have anxiogenic (anxiety-producing) effects at lower doses. jcu.edu The effects of zolpidem on food and water consumption in rats have yielded mixed results, with some studies showing an increase and others a decrease, potentially related to the sedative effects of the drug. jcu.edu Unilateral microinjection of zolpidem into the globus pallidus of rats has been shown to cause robust ipsilateral rotation, indicating a direct effect on motor control pathways within the basal ganglia. nih.gov

In primates, the behavioral effects of zolpidem appear to be more pronounced in some areas compared to rodents. nih.govresearchgate.net For instance, the reinforcing and discriminative stimulus effects of zolpidem are more prominent in primates. nih.govresearchgate.net Studies in rhesus monkeys have shown that zolpidem can have anti-conflict effects, similar to anxiolytics, but these effects may only emerge at extended periods after administration. nih.gov Tolerance to the effects of zolpidem has been observed in primates, similar to what is seen with benzodiazepines. wikipedia.org

Table 2: Summary of Behavioral Effects of Zolpidem in Preclinical Models

| Behavior | Species | Observed Effect | Reference |

|---|---|---|---|

| Locomotor Activity | Mice, Rats | Decreased activity. nih.govresearchgate.netplos.org | nih.govresearchgate.netplos.org |

| Memory | Mice | Impaired non-associative memory. gn1.link | gn1.link |

| Anxiety | Rats | Anxiogenic effects at low doses. jcu.edu | jcu.edu |

| Food Intake | Rats | Inconsistent effects (increase or decrease). jcu.edu | jcu.edu |

| Motor Control | Rats | Ipsilateral rotation after globus pallidus injection. nih.gov | nih.gov |

| Reinforcement | Primates | More prominent reinforcing effects than in rodents. nih.govresearchgate.net | nih.govresearchgate.net |

| Anti-conflict | Rhesus Monkeys | Emergence of anti-conflict effects over time. nih.gov | nih.gov |

| Tolerance | Primates | Similar tolerance-producing potential to benzodiazepines. wikipedia.org | wikipedia.org |

Effects on Locomotor Activity

Zolpidem's impact on locomotor activity has been a key area of investigation in preclinical research, primarily to understand its sedative properties. Studies in various animal models, particularly rodents, have consistently demonstrated that zolpidem administration leads to a dose-dependent reduction in movement.

In mice, zolpidem has been shown to significantly decrease locomotor activity. researchgate.netnih.gov For instance, intraperitoneal administration of zolpidem at doses of 0.3, 1, and 3 mg/kg markedly reduced ambulatory locomotor activity, which was quantified by recording interruptions of infrared beams. nih.gov A dose of 0.1 mg/kg was found to be ineffective, while doses of 0.3 mg/kg and higher, especially 1, 3, and 10 mg/kg, produced profound decreases in locomotion. researchgate.net Research comparing adult and aged mice found that zolpidem at a dose of 1 mg/kg decreased locomotion in both age groups. researchgate.net The sedative effect is a primary measure used to assess the drug's action, and locomotor activity serves as a direct quantifiable indicator of this sedation. nih.gov